molecular formula C10H9N3 B1520134 6-(Pyridin-3-yl)pyridin-3-amine CAS No. 35989-06-1

6-(Pyridin-3-yl)pyridin-3-amine

Cat. No.: B1520134
CAS No.: 35989-06-1
M. Wt: 171.2 g/mol
InChI Key: PAQALCKYBOJWEA-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)pyridin-3-amine ( 35989-06-1) is a versatile bifunctional compound featuring pyridine and amine groups, serving as a valuable building block in organic synthesis and drug discovery. This scaffold is a key intermediate in developing potent and selective inhibitors for therapeutic targets. Research indicates its structural analogs are crucial in creating inhibitors for neuronal nitric oxide synthase (nNOS), a target for neurodegenerative disorders . Furthermore, the 6-(pyridin-3-yl)pyrimidine core is a promising scaffold in antitrypanosomal drug discovery, demonstrating potent in vitro activity against Trypanosoma brucei rhodesiense , the parasite responsible for Human African trypanosomiasis (sleeping sickness) . Beyond pharmaceuticals, this compound's structure makes it suitable for applications in materials science, particularly in designing organic semiconductors and acting as a ligand in coordination chemistry for catalysis and sensor development . The compound has a molecular formula of C₁₀H₉N₃ and a molecular weight of 171.20 g/mol . It should be stored in a sealed container in a dark, dry place at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQALCKYBOJWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Pyridin 3 Yl Pyridin 3 Amine

Established Synthetic Pathways

The construction of the 6-(pyridin-3-yl)pyridin-3-amine backbone primarily relies on robust and well-documented synthetic reactions. These include powerful carbon-carbon and carbon-nitrogen bond-forming strategies that are mainstays in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for synthesizing biaryl compounds like this compound. These reactions offer a direct way to form the critical bond between the two pyridine (B92270) rings.

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds. nih.gov This reaction typically involves the coupling of a halo-pyridine with a pyridine-boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com For instance, a common strategy involves the reaction of a 3-aminopyridine (B143674) derivative halogenated at the 6-position with 3-pyridinylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govmdpi.com The use of electron-rich boronic acids and suitable bases like K₃PO₄ can lead to good product yields. mdpi.com A key advantage of the Suzuki reaction is its tolerance for a wide array of functional groups. nih.gov

The Heck reaction provides another avenue for C-C bond formation, coupling a halo-pyridine with an alkene. libretexts.org A modular approach to related 6-substituted pyridin-3-yl structures has been developed using a Heck reaction between 2-chloro-5-iodopyridine (B1352245) and a glycal as a key step. researchgate.netnih.gov This demonstrates the utility of the Heck reaction in building complex pyridine-based molecules, where subsequent transformations can lead to the desired amine functionality. The intramolecular version of the Heck reaction is noted for its high efficiency and selectivity. libretexts.org

Palladium-catalyzed aminations , such as the Buchwald-Hartwig amination, are essential for forming C-N bonds. This reaction can be used to introduce the 3-amino group onto a pre-formed 6-(pyridin-3-yl)pyridine scaffold, or to couple a halo-pyridine with an amine. For example, a 6-chloropyridine intermediate can be subjected to amination to install the required amino group. nih.gov Efficient conversions for related systems have been achieved using catalyst systems like Pd(OAc)₂/Xantphos with a Cs₂CO₃ base. nih.gov There are also reports of using ammonia (B1221849) surrogates like lithium bis(trimethylsilyl)amide for the synthesis of parent anilines from aryl halides. acs.org

Nucleophilic aromatic substitution (SNAr) offers a complementary, often transition-metal-free, approach to constructing aminopyridine derivatives. The inherent electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the C2 and C4 positions, which are ortho and para to the ring nitrogen. stackexchange.comyoutube.com This is because the negative charge on the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.comyoutube.com

To achieve substitution at the C3 position, as required for this compound, specific strategies are necessary. One effective method involves the amination of 3-methoxypyridine. A protocol using sodium hydride (NaH) in combination with lithium iodide (LiI) has been shown to effectively promote the nucleophilic substitution of the 3-methoxy group with various amines, including cyclic and acyclic secondary amines, to yield 3-aminopyridine derivatives. ntu.edu.sg This method is particularly noteworthy as it provides direct access to the C3-aminated pyridine core. ntu.edu.sg

Condensation reactions are fundamental in organic synthesis and can be employed to construct the pyridine ring itself from acyclic precursors. These reactions often involve the cyclization of intermediates formed from the condensation of carbonyl compounds, amines, and active methylene (B1212753) compounds.

Multicomponent reactions (MCRs) provide an efficient means to synthesize highly functionalized pyridines in a single step. nih.gov For instance, the condensation of ketones, aldehydes, and an ammonia source can lead to the formation of a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. Another approach involves the condensation of a primary amine with a carbonyl compound to form a Schiff base, which can be a key intermediate in the synthesis of more complex heterocyclic systems. semanticscholar.org For example, 6-methoxypyridine-3-amine has been condensed with pyrrole-2-carbaldehyde to synthesize a Schiff base ligand, demonstrating the reactivity of the amine group in condensation chemistry. semanticscholar.org While not always providing a direct route to this compound, these condensation strategies are crucial for building the foundational pyridine heterocycles from simpler starting materials. acs.orgnih.gov

Often, the synthesis of this compound and its analogues is best achieved through a carefully planned multi-step sequence. These strategies combine several of the aforementioned reactions to build the molecule logically.

A representative strategy might begin with a cross-coupling reaction to form the biaryl core, followed by functional group manipulations. For example, a researcher could start with a Suzuki coupling of 2-chloro-5-bromopyridine with 3-pyridinylboronic acid. The resulting 2-chloro-5-(pyridin-3-yl)pyridine could then undergo a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the 2-position, followed by reduction of a nitro group or another precursor to reveal the 3-amino group.

Another documented approach for a related structure involves synthesizing an N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate, which is then subjected to a reduction step to form the final diamine product. google.com Similarly, a strategy for synthesizing novel pyridine derivatives involved protecting the amine of 5-bromo-2-methylpyridin-3-amine (B1289001) as an acetamide, performing a Suzuki coupling, and then presumably deprotecting the amine. nih.gov These multi-step approaches allow for greater control over regioselectivity and the introduction of various functionalities. researchgate.netnih.gov

Advanced Synthetic Transformations and Derivatization

Beyond the initial construction of the bipyridine amine core, advanced methods are available for its further modification. These transformations allow for the late-stage introduction of functional groups, which is highly valuable for creating analogues and probing structure-activity relationships.

Direct C-H functionalization of pyridine rings is a rapidly developing field that offers a more atom-economical approach to derivatization by avoiding the need for pre-installed leaving groups. rsc.org While the electron-poor nature of pyridine makes electrophilic substitution difficult, it facilitates other types of transformations.

One innovative method for the selective functionalization of the pyridine C3 position is the photochemical valence isomerization of pyridine N-oxides. This metal-free process can be used for the formal C3-hydroxylation of pyridines, providing access to 3-hydroxypyridine (B118123) derivatives which can be further modified. acs.org Although this example leads to a hydroxyl group, it highlights the potential of advanced photochemical methods to achieve regioselective functionalization at the typically less reactive C3 position. acs.org Such strategies are at the forefront of synthetic chemistry and open new avenues for creating diverse libraries of pyridine-containing compounds. rsc.org

Modification of the Amine Moiety

The primary amine group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties. Key modifications include acylation and alkylation reactions.

Acylation: The amine can be readily acylated to form amides. For instance, reaction with acetic anhydride (B1165640) can yield N-(6-(pyridin-3-yl)pyridin-3-yl)acetamide. This transformation is often employed to protect the amine group or to introduce a new building block for further elaboration. In a study focused on the synthesis of novel pyridine-based derivatives, N-[5-bromo-2-methylpyridin-3-yl]acetamide was synthesized by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride, demonstrating a common acylation procedure that can be applied to aminobipyridines. nih.gov Similarly, the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been achieved by reacting 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with carboxylic acids in the presence of a coupling agent like ethyl chloroformate. frontiersin.org

Alkylation: The nucleophilic nature of the amine allows for N-alkylation, introducing alkyl or arylalkyl groups. This can be achieved using alkyl halides or through reductive amination. A general method for the selective synthesis of secondary amines involves the use of N-aminopyridinium salts which undergo N-alkylation and subsequent in situ depyridylation. acs.org This strategy offers a pathway to introduce various alkyl groups onto the amine nitrogen of aromatic amines.

Modification TypeReagent/ConditionsProduct TypeReference
AcylationAcetic AnhydrideN-acylated derivative nih.gov
AcylationCarboxylic acid, Ethyl chloroformate, TriethylamineN-acylated derivative frontiersin.org
AlkylationAlkyl halide, BaseN-alkylated derivative acs.org

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines, Triazoles)

The bifunctional nature of this compound, possessing both an amino group and a pyridine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the amine in a cyclization cascade.

Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized from 5-aminopyrazole derivatives, which share structural similarities with aminopyridines. The general strategy involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as an unsaturated ketone. acs.orgrsc.org For instance, the reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ has been shown to produce pyrazolo[3,4-b]pyridines. rsc.org A similar strategy could be envisioned starting from this compound, where the amino group and an adjacent ring carbon act as the nucleophilic sites for cyclization with a suitable diketone or its equivalent. The diazotization of 3-aminopyrazolo[3,4-b]pyridine derivatives followed by coupling with active methylene compounds is another route to more complex fused systems. researchgate.net

Triazoles: The synthesis of triazoles fused to a pyridine ring can be achieved through various routes. One common method involves the reaction of a hydrazine (B178648) derivative with a precursor containing a nitrile and a leaving group. For example, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with [bis(methylthio)methylene]malononitrile affords a pyrazole (B372694) intermediate which can be further cyclized to form pyrazolo[3,4-d]pyrimidines and related triazole-fused systems. wikipedia.org Another approach involves the intramolecular cyclization of ortho-substituted anilines with tethered 1,2,3-triazoles. nih.gov For this compound, diazotization of the amine group to form a diazonium salt, followed by reaction with a suitable nitrogen-containing nucleophile, could lead to the formation of a triazole ring. The synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols has been reported starting from isonicotinic acid hydrazide, which is cyclized with carbon disulfide and then reacted with hydrazine. researchgate.net

Fused SystemGeneral PrecursorsKey Reaction TypeReference
Pyrazolo[3,4-b]pyridinesAminopyridine/pyrazole, 1,3-DiketoneCyclocondensation acs.orgrsc.org
TriazolesHydrazinopyridine, Dicarbonyl compoundCyclization wikipedia.orgnih.gov
Triazole-thiolsPyridine carboxylic acid hydrazide, CS₂, HydrazineCyclization researchgate.net

Generation of C-Nucleoside Analogues

C-nucleoside analogues, where the anomeric carbon of the sugar moiety is directly attached to a carbon atom of the heterocyclic base, are of significant interest in medicinal chemistry due to their increased stability towards enzymatic cleavage. A modular synthesis of 6-substituted pyridin-3-yl C-nucleosides has been developed, providing a clear pathway to analogues derived from this compound. nih.govacs.org

The key steps in this synthetic approach are:

Heck Reaction: A protected glycal is coupled with a dihalogenated pyridine, such as 2-chloro-5-iodopyridine, to form the C-C bond between the sugar and the pyridine ring.

Reduction and Protection: The resulting nucleoside analogue undergoes desilylation, selective reduction of the double bond in the sugar ring, and reprotection of the hydroxyl groups.

Functionalization: The chloro-substituent at the 6-position of the pyridine ring can then be subjected to various palladium-catalyzed cross-coupling reactions, aminations, or alkoxylations to introduce a range of substituents, including an amino group to form the desired 6-aminopyridin-3-yl C-nucleoside. nih.govacs.org

This methodology allows for the late-stage diversification of the pyridine ring, making it a powerful tool for creating libraries of C-nucleoside analogues for biological screening.

Reaction StepReagents/ConditionsPurposeReference
Heck ReactionProtected glycal, 2-chloro-5-iodopyridine, Pd catalystC-C bond formation nih.govacs.org
Reduction/ProtectionDesilylation agent, Reducing agent, Silylating agentFormation of protected 2'-deoxynucleoside nih.govacs.org
AminationAmine source, Pd catalyst, Ligand, BaseIntroduction of the amino group nih.govacs.org

Schiff Base Ligand Synthesis

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases. These compounds, containing an imine or azomethine (-C=N-) group, are highly valuable as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The synthesis is typically a straightforward one-pot reaction involving refluxing the amine and the carbonyl compound in a suitable solvent like ethanol.

Thio-linked Derivatives

Thio-linked derivatives of pyridines are an important class of compounds with diverse biological activities. The synthesis of such derivatives starting from an aminopyridine can be achieved through several strategies. One approach involves the diazotization of the amino group, followed by substitution with a sulfur nucleophile. Alternatively, a halogenated bipyridine can be reacted with a thiol under basic conditions.

A study on the synthesis of new thioalkyl derivatives of pyridine reported methods for producing 6-cycloamino-2-thioalkyl-4-phenylnicotinate derivatives. acs.org While not starting directly from this compound, the methodologies for introducing thioalkyl groups onto a pyridine ring are relevant.

Derivatization for Enhanced Analytical Performance

For the analysis of aminopyridines like this compound by techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve detection sensitivity, especially when using UV or fluorescence detectors. The primary amine group is the target for such derivatization.

Dansyl Chloride Derivatization: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a common derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. nih.govnih.gov The reaction is typically carried out in an alkaline medium (e.g., bicarbonate buffer at pH 9-12) at room temperature or with gentle heating. nih.govnih.gov The resulting dansylated derivative of this compound would exhibit strong fluorescence, allowing for its quantification at very low concentrations by fluorescence HPLC.

Derivatizing AgentReaction ConditionsDetection MethodReference
Dansyl ChlorideAlkaline pH, Room temperature or 60°CFluorescence HPLC nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of bipyridine derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact. Key strategies include the use of more sustainable catalysts, alternative energy sources, and less toxic reagents.

Catalyst Reusability and Milder Conditions: The development of palladium catalysts supported on materials like imidazolium (B1220033) salts allows for easier recovery and reuse, which is a core principle of green chemistry. nih.gov While traditional Stille coupling reactions are effective for bipyridine synthesis, they utilize highly toxic organotin reagents. nih.gov Greener alternatives like Negishi coupling or transition-metal-free C-H functionalization methods are being explored. nih.gov For instance, the use of a bis-phenalenyl compound with K(Ot-Bu) enables the synthesis of bipyridines without the need for transition metals. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing various pyridine derivatives, often leading to shorter reaction times and higher yields compared to conventional heating.

Atom Economy: One-pot, multi-component reactions are being developed to synthesize complex heterocyclic systems in a single step, maximizing atom economy and reducing waste.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Pyridin 3 Yl Pyridin 3 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of 6-(Pyridin-3-yl)pyridin-3-amine. The vibrational modes of the constituent pyridine (B92270) rings and the amine group are sensitive to their chemical environment, and their characteristic frequencies can be precisely assigned.

In related bipyridine compounds, FT-IR spectra are often dominated by bands associated with the vibrational modes of the aromatic rings. mdpi.com For instance, the introduction of substituents like methyl groups can cause noticeable changes in the spectra, particularly in the fingerprint region. mdpi.com In metal complexes of bipyridine derivatives, the vibrational bands associated with the ligands can be influenced by coordination to the metal center. acs.org High-pressure Raman spectroscopy studies on related copper(II) bipyridine complexes have revealed gradual conformational phase transitions driven by changes in intermolecular interactions. nih.gov

Table 1: Hypothetical FT-IR and FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
3450-3300N-H stretching (amine)FT-IR
3100-3000C-H stretching (aromatic)FT-IR, FT-Raman
1620-1580C=C stretching (pyridine rings)FT-IR, FT-Raman
1500-1400C=N stretching (pyridine rings)FT-IR, FT-Raman
1350-1250C-N stretching (amine)FT-IR
900-650C-H out-of-plane bendingFT-IR, FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both pyridine rings and the amine group. The chemical shifts of these protons are influenced by the electron-donating or -withdrawing nature of the substituents and their relative positions. In related 2,2'-bipyridine (B1663995) systems, the protons are typically observed in the aromatic region (δ 7.0-9.0 ppm). rsc.org The coupling constants between adjacent protons provide valuable information about the connectivity of the atoms within the rings. For example, typical coupling constants in pyridine rings include ³J(H,H) values around 5-8 Hz. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine rings are sensitive to the electronic effects of the nitrogen atoms and the substituents. In pyridine itself, the carbon atoms adjacent to the nitrogen (C2/C6) resonate at approximately 150 ppm, while the C3/C5 and C4 carbons appear at around 124 ppm and 136 ppm, respectively. chemicalbook.com The presence of the amino group and the other pyridine ring in this compound will cause shifts in these values.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
H2'~8.6C2'
H4'~7.8C4'
H5'~7.3C5'
H6'~8.5C6'
H2~8.2C2
H4~7.1C4
H5~6.8C5
NH₂~4.0 (broad)C3
C6

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. mdpi.commdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aromatic amines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the C-N bond (alpha-cleavage). libretexts.org In the case of this compound, the molecular ion peak (M⁺) would be expected, and fragmentation would likely involve the loss of small molecules or radicals from the pyridine rings or the amino group. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. libretexts.orgslideshare.net

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
171[M]⁺ (Molecular Ion)
154[M - NH₂]⁺
144[M - HCN]⁺
117[C₇H₅N₂]⁺
90[C₅H₄N₂]⁺
78[C₅H₄N]⁺

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.

Electronic Absorption: The UV-Vis absorption spectrum of bipyridine derivatives typically shows intense π-π* transitions in the ultraviolet region. acs.orgnih.gov The position and intensity of these bands are sensitive to the extent of conjugation and the nature of substituents. The introduction of an amino group, an electron-donating group, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted bipyridine.

Luminescence Spectroscopy: Many bipyridine derivatives exhibit fluorescence. nih.govnih.gov The emission properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield, are influenced by factors such as solvent polarity and the presence of intramolecular charge transfer (ICT) character in the excited state. acs.org For molecules with donor and acceptor groups, a large Stokes shift (the difference between the absorption and emission maxima) is often observed, which is characteristic of emission from a polar excited state. acs.org

Table 4: Representative Photophysical Data for Bipyridine Derivatives

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Pyrene-bpy derivative I~350~450~4651-
Pyrene-bpy derivative II~350~420~3630-
α-arylamino-2,2′-bipyridine-443-505-up to 0.49

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group Determination

The first step in a single-crystal X-ray diffraction analysis is the determination of the crystal system and space group. researchgate.netresearchgate.net This information describes the symmetry of the crystal lattice. For example, a related α-biphenylamino-2,2′-bipyridine derivative was found to crystallize in the monoclinic crystal system with a centrosymmetric space group. nih.gov The crystal system and space group are crucial for solving and refining the crystal structure.

Molecular Conformation and Geometry Analysis

Once the crystal structure is solved, a detailed analysis of the molecular conformation and geometry can be performed. nih.govnih.gov This includes the determination of bond lengths and angles, which can be compared to standard values. nih.gov In bipyridine systems, the dihedral angle between the two pyridine rings is a key conformational parameter. In the solid state, 2,2'-bipyridine typically adopts a trans conformation, but can adopt a cis conformation upon protonation or coordination to a metal. wikipedia.org The analysis also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. ebi.ac.uk

Table 5: Typical Bond Lengths and Angles in Bipyridine Systems

ParameterTypical Value
C-C (aromatic)1.39 Å
C-N (pyridine)1.34 Å
C-C (inter-ring)1.49 Å
C-N (amine)1.38 Å
C-C-C (angle)120°
C-N-C (angle)117°
Dihedral Angle (inter-ring)Varies (can be planar or twisted)

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The molecular structure of this compound, featuring hydrogen bond donors (the amino group) and multiple hydrogen bond acceptors (the pyridine nitrogen atoms), as well as two aromatic rings, allows for a rich variety of intermolecular interactions.

Hydrogen Bonding:

The most significant hydrogen bonding interaction expected in the solid state is the formation of N-H···N bonds. The amino group (-NH₂) on one molecule serves as a hydrogen bond donor, while the nitrogen atom of a pyridine ring on an adjacent molecule acts as an acceptor. This type of interaction is a well-documented and robust supramolecular synthon in the crystal engineering of aminopyridine-containing structures. nih.govnih.goviucr.org

Two primary hydrogen bonding motifs are plausible:

Amino-Pyridine Heterodimer: An N-H bond from the amino group of one molecule can form a hydrogen bond with the pyridyl nitrogen of a second molecule. Given the presence of two different pyridyl nitrogen atoms (one on the same ring as the amine and one on the adjacent ring), various isomeric dimers could be formed.

Catemer or Chain Formation: Molecules can link into chains or tapes, where the amino group of one molecule donates to the pyridyl nitrogen of the next, propagating the structure in one dimension. In the crystal structure of N′-(amino)pyridine-2-carboximidamide, for instance, similar N—H⋯N hydrogen bonds link molecules into extended networks. nih.gov

Theoretical and experimental studies on related aminopyridines show that these N-H···N hydrogen bonds are of moderate strength. The specific geometry and energy of these bonds can be influenced by the steric and electronic environment.

Interactive Data Table: Representative N-H···N Hydrogen Bond Parameters in Aminopyridine Structures

Donor (D)Acceptor (A)D···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Reference System
N-H (Amine)N (Pyridine)~3.052~2.21~168N-(6-Bromopyridin-2-yl)pyridin-2-amine
N-H (Amine)N (Pyridine)~2.90 - 3.20~2.04 - 2.42~150 - 170Various Aminopyridines
O-HN (Pyridine)~2.80~1.93~156Fluorinated Aminopyridines

Note: Data is derived from studies on analogous compounds and represents typical ranges. Actual values for the title compound may vary.

π-Stacking:

The two pyridine rings in this compound are expected to engage in significant π-π stacking interactions, which are crucial for stabilizing the crystal lattice. numberanalytics.com Computational studies on pyridine dimers show that the most stable configurations are not a perfectly eclipsed sandwich geometry but rather offset or displaced arrangements. researchgate.net

Key predicted π-stacking geometries include:

Antiparallel-Displaced: This is often the most stable geometry for pyridine dimers, minimizing electrostatic repulsion between the electron-deficient regions of the rings. researchgate.net The rings are parallel but shifted relative to one another. The binding energy for this configuration in a pyridine dimer has been calculated to be approximately -3.97 kcal/mol. researchgate.net

Parallel-Displaced: Similar to the above, but with the rings oriented in the same direction. This is generally less stable than the antiparallel arrangement. researchgate.net

T-shaped (Edge-to-Face): In this arrangement, the edge of one pyridine ring (a C-H bond) points towards the face of another. Statistical analysis of crystal structures suggests T-shaped geometries are highly preferable for pyridinoid dimers. acs.org

The presence of the electron-donating amino group can influence the quadrupole moment of the substituted pyridine ring, potentially altering the preferred stacking geometry and energy compared to unsubstituted pyridine dimers. nih.gov The interaction energy is a delicate balance of electrostatic, dispersion, and repulsion forces. numberanalytics.com

Interactive Data Table: Calculated π-π Stacking Interaction Energies for Pyridine Dimer Geometries

Stacking GeometryCalculated Binding Energy (kcal/mol)
Antiparallel-Displaced-3.97
Antiparallel-Sandwich-3.05
Parallel-Displaced-2.39
T-shaped (Up)-1.91
T-shaped (Down)-1.47
Parallel-Sandwich-1.53

Source: Data from MP2/6-311++G* level of theory calculations on pyridine dimers. researchgate.net These values provide a theoretical baseline for the interactions expected in this compound.*

Supramolecular Assembly in the Solid State

First, the strong and directional N-H···N hydrogen bonds are likely to form the primary structural motifs. These are often robust and predictable "supramolecular synthons". nih.goviucr.org It is highly probable that these interactions would link molecules into either discrete dimers or one-dimensional (1D) chains. For example, in the crystal structure of N-(6-bromopyridin-2-yl)pyridin-2-amine, N—H⋯N hydrogen bonds lead to the formation of infinite chains.

These primary 1D chains would then be organized into two-dimensional (2D) sheets or three-dimensional (3D) networks by weaker interactions. The π-π stacking interactions between the pyridine rings of adjacent chains would be the principal force driving this higher-order assembly. The chains would likely pack in a way that maximizes favorable offset stacking arrangements, leading to layered structures.

The final 3D architecture would thus be a result of this synergy: hydrogen bonds providing the primary connectivity and directionality, and π-stacking interactions providing the cohesive forces that assemble these initial motifs into a stable, space-filling crystal lattice. The specific polymorphism that crystallizes would depend on a delicate thermodynamic balance between these competing and cooperating non-covalent forces.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . While extensive research employing quantum chemical calculations is readily found for its various derivatives, data focusing solely on the parent compound is not present in the surveyed academic papers and databases.

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for understanding the fundamental properties of molecules. These methods are routinely used to explore:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Investigating the distribution of electrons within the molecule. This includes the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Natural Bond Orbital (NBO) Analysis: Examining charge transfer and hyperconjugative interactions between orbitals. This analysis provides insights into the stability arising from electron delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the electron density surface. MEP maps are invaluable for identifying regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Spectroscopic Property Prediction: Calculating theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign spectral bands to specific molecular motions or electronic transitions.

Non-Linear Optical (NLO) Properties Prediction: Calculating properties such as polarizability and hyperpolarizability. These calculations help in identifying molecules with potential applications in optoelectronic technologies.

Studies on related compounds, such as 6-arylated-pyridin-3-yl methanol (B129727) derivatives and various other pyridine-thiazole or pyrimidine (B1678525) structures, frequently employ these computational techniques to great effect. researchgate.netnih.govsemanticscholar.org These investigations provide detailed tables of optimized geometries, HOMO-LUMO energy gaps, NBO interaction energies, and predicted NLO properties for the specific derivatives under study.

However, a dedicated computational analysis for This compound is conspicuously absent from the available literature. Consequently, the specific data required to populate detailed tables for its molecular geometry, electronic structure, NBO interactions, MEP characteristics, and NLO properties could not be compiled. Such a study would be a valuable contribution to the field, providing baseline data for understanding the structure-property relationships within this class of bipyridine compounds.

Computational and Theoretical Investigations of 6 Pyridin 3 Yl Pyridin 3 Amine

In Silico Modeling for Biological Activity Prediction

In silico modeling has become an indispensable tool in drug discovery and development, offering a rapid and cost-effective means to predict the biological activity of novel compounds. By simulating interactions and properties, researchers can prioritize candidates for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.

In the context of 6-(Pyridin-3-yl)pyridin-3-amine, molecular docking studies would be crucial to identify potential protein targets and elucidate the structural basis of its activity. Although specific docking studies for this exact compound are not extensively published, research on similar pyridine-containing molecules provides a framework for understanding its potential interactions. For instance, studies on triazolyl-pyridine hybrids have shown that the pyridine (B92270) moiety can engage in significant interactions, such as π-cation interactions with lysine (B10760008) residues and π-sigma interactions with leucine (B10760876) residues within kinase active sites. acs.org The nitrogen atoms in the pyridine rings of this compound can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.

A hypothetical molecular docking study of this compound against a protein kinase, a common target for pyridine-containing inhibitors, could yield results as illustrated in the table below. The binding energy represents the predicted affinity of the compound for the protein, with more negative values indicating stronger binding.

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Aurora B Kinase (e.g., 2VGO)-9.5Lys106Hydrogen Bond, π-Cation
Leu83Hydrophobic (π-Sigma)
Tyr156π-π Stacking
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) (e.g., 4ASD)-8.8Cys919Hydrogen Bond
Val848Hydrophobic
Phe1047π-π Stacking

This table is illustrative and based on typical results for similar compounds.

The insights from such docking studies would be vital for optimizing the structure of this compound to enhance its binding affinity and selectivity for specific biological targets.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η).

For this compound, these descriptors would predict its stability and reactivity in chemical and biological systems. researchgate.net A representative set of calculated global reactivity descriptors for this compound is presented below.

DescriptorValue (eV)
EHOMO-6.20
ELUMO-1.50
Ionization Potential (I)6.20
Electron Affinity (A)1.50
Energy Gap (ΔE)4.70
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)3.15

This table is illustrative and contains hypothetical data based on DFT calculations for similar aromatic amines and bipyridyl compounds.

The relatively large energy gap (ΔE) would suggest high kinetic stability, while the electrophilicity index provides a quantitative measure of its electrophilic nature. This information is crucial for understanding its potential reaction mechanisms and metabolic fate.

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process to assess its drug-likeness and potential for clinical success. nih.gov In silico ADMET prediction models use a compound's structure to estimate these pharmacokinetic and toxicological properties, thereby reducing the reliance on costly and time-consuming experimental assays in the early stages. github.com

For this compound, a computational ADMET profile would be generated to predict its behavior in the human body. This involves calculating various physicochemical and pharmacokinetic parameters.

Key Conceptual ADMET Parameters:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor status are predicted. Good oral bioavailability is often correlated with high HIA and Caco-2 permeability and non-interaction with efflux transporters like P-gp.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is essential for drugs targeting the central nervous system, while high PPB can affect the free concentration of the drug available to act on its target.

Metabolism: In silico models predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism provide indirect clues.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A hypothetical ADMET profile for this compound is summarized in the table below.

ParameterPredicted Value/ClassificationImplication
Absorption
Human Intestinal Absorption (HIA)GoodLikely well-absorbed orally
Caco-2 PermeabilityModerateModerate intestinal permeability
P-gp SubstrateNoLow probability of efflux from cells
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to have significant CNS effects
Plasma Protein Binding (PPB)> 80%High binding to plasma proteins expected
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4-metabolized drugs
Toxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

This table is for illustrative purposes. The predicted values are based on general characteristics of pyridine-containing compounds and have not been experimentally verified for this compound.

These computational predictions provide a valuable preliminary assessment of the compound's drug-like properties and potential liabilities, guiding its further development and highlighting areas that may require experimental investigation. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Pyridin 3 Yl Pyridin 3 Amine and Its Derivatives

Oxidation Reactions

The oxidation of 6-(Pyridin-3-yl)pyridin-3-amine and its derivatives can occur at several positions, primarily at the nitrogen atoms of the pyridine (B92270) rings to form the corresponding N-oxides. The exocyclic amino group can also undergo oxidation under specific conditions. Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly employed for such transformations. acs.org

The formation of N-oxides significantly alters the electronic properties of the pyridine rings, influencing their reactivity in subsequent reactions. For instance, oxidation of a related thieno[2,3-b]pyridine (B153569) derivative with mCPBA has been reported to yield the corresponding 1-oxide. acs.org In the case of this compound, selective oxidation could potentially be achieved, though controlling which of the two pyridine nitrogens is oxidized would depend on the reaction conditions and the electronic influence of the substituents.

Unusual oxidative dimerization has been observed in related aminothieno[2,3-b]pyridine systems when treated with sodium hypochlorite, leading to complex polyheterocyclic structures. acs.org This suggests that under certain oxidative conditions, derivatives of this compound could undergo complex self-condensation reactions.

Reduction Reactions

Reduction reactions involving this compound primarily target the pyridine rings. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or platinum oxide can reduce the pyridine rings to piperidine (B6355638) rings, although this typically requires high pressure and temperature. Softer reducing agents like sodium borohydride (B1222165) are generally not capable of reducing the aromatic pyridine rings but may reduce other functional groups if present in a derivative.

In the synthesis of complex molecules containing a pyridin-3-yl moiety, the reduction of a nitro group to an amine is a common step. For instance, the reduction of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a structurally related compound, is accomplished using reagents like stannous chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation with 10% Pd/C. google.com These methods are standard for converting an aromatic nitro group to a primary amine without affecting the pyridine ring.

Table 1: Selected Reduction Methods for Related Pyridine Derivatives
Precursor TypeReagent/CatalystConditionsProduct TypeReference
Nitropyrimidine IntermediateStannous Chloride (SnCl₂)AcidicAminopyrimidine google.com
Nitropyrimidine Intermediate10% Palladium on Carbon (Pd/C)Ethyl AcetateAminopyrimidine google.com
Pyridine RingLithium Aluminum Hydride or Sodium BorohydrideStandardGenerally unreactive towards pyridine ring

Nucleophilic Substitution Reactions

The pyridine rings in this compound are electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. The reactivity can be enhanced by the presence of a good leaving group, such as a halogen. For example, the synthesis of related structures often involves the reaction of a chloropyridine with an amine. nih.gov

A powerful method for forming C-N bonds on pyridine rings is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of an amine with a halo-pyridine. For instance, derivatives have been synthesized by coupling various quinolinyl halides with 6-methoxypyridin-3-amine, demonstrating the utility of this reaction for building complex molecules around a pyridin-3-amine core. mdpi.com This suggests that this compound could be synthesized or further functionalized using similar palladium-catalyzed cross-coupling strategies, such as a Suzuki coupling to form the bipyridine bond followed by a Buchwald-Hartwig amination. google.com

Diazotization and Coupling Reactions

The primary amino group at the C3-position of this compound is a key functional handle for a variety of transformations, most notably diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺).

This pyridin-3-diazonium salt intermediate is highly versatile and can undergo a range of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, including -Cl, -Br, -CN, or -OH, using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by fluorine can be achieved using fluoroboric acid (HBF₄).

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds. This reactivity is fundamental to the synthesis of various dyes and functional materials.

While specific examples for this compound are not detailed in the provided context, the reactivity of the 3-aminopyridine (B143674) moiety is well-established, making these transformations highly plausible. google.com

Cycloaddition Reactions (e.g., Diels-Alder, [3+2]-Pericyclic Reactions)

Pyridine and its derivatives can participate in cycloaddition reactions, although their aromaticity often makes these reactions challenging compared to non-aromatic alkenes or dienes. acs.org

[3+2] Cycloaddition: One common approach involves the formation of pyridinium (B92312) ylides. The nitrogen atom of one of the pyridine rings in this compound could be alkylated to form a pyridinium salt. Subsequent deprotonation with a base can generate a pyridinium ylide, which is a 1,3-dipole. This ylide can then react with various dipolarophiles (e.g., alkynes, alkenes) in a [3+2] cycloaddition to form fused five-membered heterocyclic rings, such as indolizine (B1195054) derivatives. nih.govacs.org

Diels-Alder Reactions ([4+2] Cycloaddition): The pyridine ring can act as either a diene or a dienophile. Its participation as a diene is generally unfavorable due to the energy required to break aromaticity. However, activation by electron-withdrawing groups or coordination to a metal center can facilitate this reactivity. Conversely, it can act as a dienophile, reacting with a more reactive diene.

Photocycloaddition: UV irradiation can induce [2+2] photocycloaddition reactions in pyridine derivatives, often leading to the formation of azabicyclo scaffolds. rsc.org

Amine-Specific Transformations (e.g., Acylation, Alkylation)

The primary amino group of this compound is a potent nucleophile and readily undergoes transformations typical of aromatic amines.

Acylation: The amine can be acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy for synthesizing biologically active molecules. researchgate.net Modern peptide coupling reagents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) are highly efficient for this purpose. acs.org

Alkylation: The amine can be alkylated using alkyl halides or via reductive amination. Reductive amination involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Table 2: Examples of Amine-Specific Transformations
Reaction TypeReagent(s)ProductReference
Acylation (Amide Formation)Carboxylic Acid, HATU, 4-methylmorpholineN-Acyl derivative acs.org
Acylation (Amide Formation)Carboxylic Acid, TBTU, DIPEAN-Acyl derivative acs.org
Acylation (Amide Formation)Acid Chloride, PyridineN-Acyl derivative acs.org
Reductive AminationAldehyde/Ketone, followed by reducing agent (e.g., NaBH₃CN)N-Alkyl derivative

Mechanistic Insights into Key Transformations and Reaction Pathways

The reactivity of this compound is governed by a few key mechanistic principles.

Nucleophilic Aromatic Substitution (SNAr): For substitutions on the pyridine ring (e.g., displacement of a halide), the mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient ring at a position activated by the ring nitrogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction follows a catalytic cycle involving: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide; (2) Coordination of the amine to the palladium(II) complex; (3) Deprotonation of the coordinated amine by a base to form an amido complex; and (4) Reductive elimination of the final C-N coupled product, which regenerates the palladium(0) catalyst.

Diazotization: The reaction begins with the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which is the active electrophile. The nucleophilic amino group attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, water is eliminated to yield the diazonium ion.

[3+2] Cycloaddition of Pyridinium Ylides: This is a pericyclic reaction that typically proceeds through a concerted mechanism. The highest occupied molecular orbital (HOMO) of the 1,3-dipole (the ylide) interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile in a way that allows for the simultaneous formation of two new sigma bonds, leading to a five-membered ring. nih.gov

The regioselectivity of these reactions is a critical consideration. For electrophilic attack on the aminopyridine ring, substitution is directed ortho and para to the strongly activating amino group. For nucleophilic attack, the positions ortho and para to the ring nitrogens are the most favored sites.

Biological Activity and Pharmacological Relevance of 6 Pyridin 3 Yl Pyridin 3 Amine Analogues

Anti-Inflammatory Activities (e.g., COX-2 Inhibition)

The inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for mediating inflammatory processes, is a key strategy in the development of anti-inflammatory drugs. researchgate.netbenthamscience.com Non-steroidal anti-inflammatory drugs (NSAIDs) often target both COX-1 and COX-2 isoforms, but non-selective inhibition can lead to gastrointestinal side effects. researchgate.net Consequently, the development of selective COX-2 inhibitors is a significant area of research. researchgate.net Analogues of 6-(Pyridin-3-yl)pyridin-3-amine, particularly fused heterocyclic systems, have emerged as promising candidates.

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines has been designed and synthesized as selective COX-2 inhibitors. researchgate.net Docking studies revealed that the SO2Me group of these compounds fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg513 and His90, which is crucial for selective inhibition. researchgate.net Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 5n ) demonstrated particularly high potency and selectivity, with an IC50 value of 0.07 µM for COX-2 and a selectivity index of over 500. researchgate.net

Similarly, derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been evaluated for their COX inhibitory activity. benthamscience.com Most of these compounds exhibited greater selectivity for COX-2 over COX-1 when compared to the reference drug, meloxicam. benthamscience.com For instance, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione was identified as the most active compound for inhibiting COX-2. benthamscience.com

Neuroprotective Potential (e.g., Anti-Alzheimer Activity)

The development of therapies for neurodegenerative disorders like Alzheimer's disease is a critical challenge. nih.gov Research has identified pyridine-based structures as promising therapeutic leads. researchgate.net The neuroprotective strategies involving analogues of this compound often focus on inhibiting the aggregation of amyloid β-peptide (Aβ) and the activity of cholinesterase enzymes, both of which are implicated in the pathology of Alzheimer's. nih.govnih.gov

One pyridine (B92270) amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT) , has been shown to inhibit both self-induced and metal-induced Aβ aggregation. nih.gov Studies demonstrated that PAT could reduce the production of reactive oxygen species (ROS) and protect mitochondrial function in transgenic C. elegans, ultimately alleviating Aβ-induced paralysis. nih.gov Furthermore, in a mouse model of Alzheimer's disease, PAT significantly improved memory and cognitive abilities. nih.gov

Another avenue of research involves pyridine derivatives with carbamic or amidic functionalities designed as cholinesterase inhibitors. nih.gov A synthesized series showed potent inhibition of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.gov The carbamate (B1207046) 8 was the most potent hAChE inhibitor, while carbamate 11 was the most effective against hBChE. nih.gov Molecular docking studies suggest these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Notably, several of these carbamates also effectively inhibited the self-aggregation of Aβ42. nih.gov

Fused heterocyclic systems based on the pyridine core, such as pyrazolo[3,4-b]pyridines, have also been investigated for their neuroprotective properties. mdpi.com Some compounds in this class have been reported to possess anti-Alzheimer's potential. mdpi.com Novel synthesized pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to β-amyloid plaques in brain tissue from Alzheimer's patients, highlighting their potential as diagnostic probes. mdpi.com Additionally, the simple analogue 4-aminopyridine has been reported to have neuroprotective features, offering protection against glutamate-induced excitotoxicity in neuronal cultures. nih.gov

Antimicrobial Efficacy

Analogues of this compound have demonstrated significant efficacy against a wide range of microbial pathogens, including bacteria, fungi, and viruses.

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. nih.gov Pyridine-containing compounds, particularly those mimicking the structure of the oxazolidinone class of antibiotics, have shown considerable promise.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria. nih.gov Compounds 21b, 21d, 21e, and 21f from this series were particularly effective. nih.gov Similarly, novel (Pyridin-3-yl)phenyloxazolidinones showed excellent activity against Gram-positive pathogens, including linezolid-resistant Streptococcus pneumoniae. nih.gov

Other pyridine-based analogues have also been developed. Derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide displayed activity against Gram-negative species. nih.gov Fused ring systems like pyrazolo[3,4-b]pyridines have shown moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Furthermore, Schiff base ligands such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes were active against both Gram-positive and Gram-negative bacteria. glpbio.com

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing health concern, exacerbated by the emergence of resistance to current antifungal drugs. mdpi.com Screening of chemical libraries has identified pyridine-containing compounds with significant antifungal properties. mdpi.com

One such compound, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) , demonstrated fungicidal activity against C. albicans with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. mdpi.com This compound was also effective against clinical isolates of C. albicans that were resistant to fluconazole (B54011) or caspofungin. mdpi.com

Derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide have also been evaluated for their antifungal activity, showing efficacy against pathogenic fungal species. nih.gov Additionally, reviews of pyridine derivatives have highlighted various structures, such as dodecanoic acid derivatives of aminopyridine, with activity against fungi like Aspergillus niger and C. albicans. nih.gov

The search for new antiviral agents is a global health priority, and pyridine-based compounds have been investigated for their potential to combat various viral infections. wikipedia.org Hybrid molecules that combine the pyridine nucleus with other heterocyclic systems, such as benzothiazole, have yielded promising results. wikipedia.org

A novel series of benzothiazolyl-pyridine hybrids was synthesized and evaluated for activity against the H5N1 avian influenza virus and SARS-CoV-2. wikipedia.org Several compounds containing fluorine atoms, specifically 8f, 8g, and 8h , demonstrated significant inhibitory activity against both viruses. wikipedia.org These compounds were also found to inhibit the CoV-3CL protease, a key enzyme in the replication of coronaviruses. wikipedia.org

In contrast, not all pyridine analogues show broad-spectrum antiviral potential. For example, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one , a guanine (B1146940) analogue, was synthesized and tested but did not possess any significant antiviral activity against Herpesviridae, human parainfluenza virus 3, or rhinovirus. nih.gov

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced protective matrix. nih.gov This mode of growth makes bacteria highly resistant to conventional antimicrobial treatments. nih.gov Therefore, agents that can inhibit the formation of biofilms are of great therapeutic interest.

Analogues of this compound have been shown to be effective in this regard. The previously mentioned 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated broad-spectrum anti-biofilm activity. nih.gov Specifically, compound 21d showed an excellent inhibitory effect on the biofilm formation of S. pneumoniae, with a minimum biofilm inhibitory concentration (MBIC) of just 0.5 µg/mL. nih.gov

Another class of compounds, 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones , has been assayed for biofilm inhibition against both Gram-positive (MRSA) and Gram-negative (Acinetobacter baumannii) bacteria. Analogues with 2,4,6-trimethoxy phenyl (5h ), 4-methylthio phenyl (5j ), and 3-bromo phenyl (5k ) substituents were efficient inhibitors of biofilm formation in MRSA, with IC50 values in the low micromolar range. N-alkylated pyridine-based organic salts have also been reported to inhibit biofilm formation in both S. aureus and E. coli. nih.gov

Anticancer and Antitumor Properties

Pyridine derivatives are widely investigated for their antiproliferative and antitumor activities. nih.gov

Kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Analogues of this compound have been developed as potent kinase inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various pathologies, including cancer. researchgate.net However, its role is complex, acting as a tumor suppressor in some contexts and promoting tumors in others. researchgate.net Several studies have focused on developing pyridine-based GSK-3 inhibitors. Substituted N-(pyridin-3-yl)-2-amino-isonicotinamides have been identified as a novel class of potent and highly selective GSK-3 inhibitors. researchgate.netnih.gov One such analogue, GSK 3 Inhibitor IX (BIO) , is a potent, reversible, and ATP-competitive inhibitor of GSK-3α/β with an IC₅₀ of 5 nM. medchemexpress.com

Furthermore, a series of compounds based on a 6-(pyridin-3-yl)benzo[d]thiazole template demonstrated significant dual inhibition of the Hedgehog and PI3K/AKT/mTOR signaling pathways, both of which are crucial in cancer development and progression. nih.gov Research has also shown that GSK-3 activity can broadly influence cellular sensitivity to a wide range of kinase inhibitors, including those targeting mTOR and PLK1. nih.gov

Compound/Analogue ClassTarget Kinase(s)Reported Activity/PotencyReference
GSK 3 Inhibitor IX (BIO)GSK-3α/β, CDK1, CDK5, pan-JAKIC₅₀ = 5 nM (GSK-3α/β), 320 nM (CDK1), 80 nM (CDK5) medchemexpress.com
N-(pyridin-3-yl)-2-amino-isonicotinamidesGSK-3Potent and highly selective inhibitors researchgate.netnih.gov
6-(pyridin-3-yl)benzo[d]thiazole analoguesHedgehog & PI3K/AKT/mTOR pathwaysDual inhibitors nih.gov

Inducing cell death in cancer cells is a primary goal of chemotherapy. Besides the well-known pathways of apoptosis and autophagy, a less common form of programmed cell death called methuosis has emerged as a potential therapeutic target. nih.gov Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.gov

Research has identified derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-carbohydrazide as inducers of methuosis. nih.gov Specifically, the compound designated as 12A was highlighted as a novel and selective anticancer agent that functions by inducing this cell death pathway. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. researchgate.netnih.gov For pyridine derivatives, SAR studies have provided valuable insights into the structural features that govern their antiproliferative activity.

A review of pyridine derivatives found that the presence and position of specific functional groups significantly influence their anticancer effects. nih.gov Groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) were found to enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the presence of halogen atoms or other bulky groups tended to decrease this activity. nih.gov

More specific SAR studies have been conducted on N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors, where extensive structural variations around the pyridine ring and the amide group were explored to improve potency and selectivity. nih.gov Similarly, SAR studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors have shed light on their binding affinity. acs.org

Other Reported Biological Activities (e.g., Anti-diabetic, Antioxidant)

Beyond their antimicrobial and anticancer effects, analogues of this compound and other pyridine derivatives have been investigated for other therapeutic applications. nih.gov

Several reviews and studies highlight the potential of pyridine derivatives as anti-diabetic agents. nih.govjchemrev.com Their mechanism of action in this context often involves the inhibition of key digestive enzymes such as α-glucosidase and α-amylase. jchemrev.comkaust.edu.sa For example, 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitriles were tested for their α-glucosidase inhibitory activity, with some analogues showing significantly higher potential than the standard drug acarbose. jchemrev.com Pyrazolo[3,4-b]pyridine derivatives have also demonstrated promising anti-diabetic activity. mdpi.com

Many of these compounds also possess antioxidant properties. kaust.edu.sanih.govfrontiersin.org For instance, certain 3-hydroxyflavone (B191502) analogues exhibit significant antioxidant activity, measured by their ability to scavenge free radicals like DPPH and ABTS. nih.gov A series of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were also evaluated for their antioxidant activity against DPPH. frontiersin.org The combined antioxidant and antiglycation activities of these molecules are considered beneficial in managing diabetes. nih.gov

Binding Affinity to Biological Targets and Elucidation of Mechanisms of Action

The therapeutic potential of compounds derived from the this compound scaffold is defined by their specific binding interactions with various biological targets. Research into these analogues has revealed a diversity of mechanisms, leading to activities ranging from anticancer and antibacterial to applications in neurodegenerative diseases. The binding affinities and modes of action for several classes of these analogues have been a subject of detailed investigation.

Dual Pathway Inhibition in Cancer Therapy

A significant area of research has focused on developing analogues capable of simultaneously inhibiting multiple signaling pathways implicated in cancer growth and resistance. One such series of compounds is based on a 6-(pyridin-3-yl)benzo[d]thiazole template. nih.gov These analogues have demonstrated noteworthy inhibitory activity against both the Hedgehog and the PI3K/AKT/mTOR signaling pathways. nih.gov The ability to block these two pathways concurrently presents a promising strategy for overcoming the resistance that often develops with cancer therapies targeting a single pathway. nih.gov

Other analogues, specifically pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have shown potent cytotoxic activity against human lung cancer cell lines (A549). frontiersin.orgresearchgate.net The mechanism for these compounds is suggested to be the inhibition of receptor tyrosine kinases. researchgate.net In comparative studies, these derivatives were found to be significantly more potent than the established drug imatinib (B729). frontiersin.orgresearchgate.net For instance, compound IIB in one study exhibited an IC₅₀ value more than ten times lower than that of imatinib against the A549 cell line. researchgate.net

Further studies into pyrazolo[3,4-b]pyridine analogues of the core structure have identified significant inhibition of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. researchgate.net

Table 1: Anticancer Activity of this compound Analogues

This table is interactive. You can sort and filter the data.

Compound/Derivative ClassTarget Cell LineTarget Pathway/EnzymeReported IC₅₀Source
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (IIB)A549 (Human Lung Cancer)Receptor Tyrosine Kinase0.229 µM frontiersin.orgresearchgate.net
Imatinib (Reference Drug)A549 (Human Lung Cancer)Receptor Tyrosine Kinase2.479 µM frontiersin.orgresearchgate.net
6-(Pyridin-3-yl)benzo[d]thiazole AnaloguesN/AHedgehog & PI3K/AKT/mTORSignificant Inhibition nih.gov
6-Aryl-pyrazolo[3,4-b]pyridinesN/ACDK-2Significant Inhibition researchgate.net

Antibacterial Activity through Ribosome Inhibition

Analogues incorporating an oxazolidinone ring, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have been developed as potent antibacterial agents. nih.govnih.gov These compounds are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Their mechanism of action involves the inhibition of bacterial protein biosynthesis by targeting the 50S subunit of the ribosome. nih.gov Molecular docking studies have predicted the binding modes of these active compounds, showing that hydrogen bonding with purine (B94841) or pyrimidine (B1678525) residues on the ribosome is crucial for their activity. nih.gov For example, specific interactions with residues such as A2473, U2588, and G2617 have been identified. nih.gov

Table 2: Binding Affinity of Antibacterial 3-(Pyridine-3-yl)-2-oxazolidinone Analogues to Ribosomal Targets

This table is interactive. You can sort and filter the data.

CompoundBinding Energy (ΔG, kcal/mol)Dissociation Constant (Ki, µM)Interacting ResiduesSource
21b-7.364.00A2473 nih.gov
21f-7.463.40U2588, G2617 nih.gov
17g-6.977.75A2473, C2103 nih.gov
21d-6.2725.28A2636, G2283, G2528 nih.gov
21e-6.1332.04A2636, G2283, A2484 nih.gov

Targeting Protein Aggregates in Neurodegenerative Disease

In the context of neurodegenerative disorders like Parkinson's disease, analogues of this compound have been designed to bind to pathological protein aggregates. mdpi.com A series of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives demonstrated high binding potency and selectivity for α-synuclein fibrils, which are a hallmark of Parkinson's. mdpi.com Further investigation using a photoaffinity variant revealed that these compounds bind with significant selectivity to the C-terminal binding sites of recombinant α-synuclein fibrils. mdpi.com This specific binding affinity makes them promising candidates for the development of positron emission tomography (PET) probes for imaging α-synuclein aggregates in the brain. mdpi.com

Table 3: Binding Affinity of Quinolinyl Pyridinyl Amine Analogues to α-Synuclein Fibrils

This table is interactive. You can sort and filter the data.

CompoundBinding Affinity (Ki, nM)Source
7f10.3 mdpi.com
7j5.6 mdpi.com
8i12.3 mdpi.com

Advanced Applications of 6 Pyridin 3 Yl Pyridin 3 Amine and Its Derivatives

Materials Science and Optoelectronics

The tunable electronic structure and potential for strong intermolecular interactions make 6-(pyridin-3-yl)pyridin-3-amine and its derivatives attractive candidates for applications in materials science and optoelectronics. Researchers have been exploring their utility in organic semiconductors and as luminescent materials.

Organic Semiconductors

Derivatives of this compound have emerged as promising materials for organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs). The efficiency and stability of OLEDs are critically dependent on the properties of the HTM, which facilitates the injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

Theoretical and experimental studies on hetero-arylated pyridines have also indicated their potential as high triplet energy multifunctional hole transport materials. rsc.org This high triplet energy is essential for reducing exciton (B1674681) quenching at the interface with the emissive layer in phosphorescent OLEDs, thereby enhancing the device's efficiency. rsc.org The strategic incorporation of electron-donating units like phenothiazine (B1677639) and carbazole (B46965) into a pyridine (B92270) framework has been shown to yield materials with suitable HOMO/LUMO energy levels for hole transport. rsc.org

Device Performance of a Pyrene-Pyridine Derivative (Py-Br) as HTM nih.gov
Parameter Value
Maximum Luminance17300 cd/m²
Maximum Current Efficiency27.6 cd/A
Maximum External Quantum Efficiency (EQE)9%

Photophysical Properties and Luminescence

The inherent photophysical properties of the bipyridine core in this compound and its derivatives make them interesting candidates for luminescent materials. The emission characteristics can be significantly influenced by the nature and position of substituents, as well as by the surrounding environment.

Studies on various pyridine derivatives have demonstrated their potential as fluorescent materials. For example, pyrazolopyridopyridazine diones, which contain a pyridine ring, exhibit tunable fluorescence emission. nih.gov The quantum yield of these compounds was found to be dependent on the substituents and the solvent, indicating the role of the molecular structure and environment in their luminescent behavior. nih.gov

The formation of cocrystals represents another strategy to modulate the luminescent properties of pyridine-containing compounds. Enaminones with a pyridin-3-yl group, when co-crystallized with an acceptor molecule like 1,2,4,5-tetracyanobenzene (TCNB), have shown significant red-shifts in their emission, indicating strong charge-transfer interactions in the solid state. acs.org This approach allows for the controlled design of organic luminescent materials with tailored emission features. acs.org

The fluorescence of pyridine derivatives can be sensitive to various stimuli, which forms the basis for their application as sensors. For instance, the fluorescence of certain pyridine-based compounds can be quenched or enhanced in the presence of specific metal ions. researchgate.netmdpi.com

Photophysical Properties of a Pyrazolopyridopyridazine Dione (6j) nih.gov
Property Value
Excitation Wavelength (in CH₂Cl₂)~350 nm
Emission Maximum (in CH₂Cl₂)Not Specified
Fluorescence Quantum Yield (Φf) (in CH₂Cl₂)0.140

Chemical Biology and Labeling Techniques

The reactivity of the amino group and the chelating ability of the bipyridine system in this compound and its derivatives open up avenues for their application in chemical biology, particularly in click chemistry and the development of fluorescent probes.

Click Chemistry Applications

Click chemistry, a set of powerful, reliable, and selective reactions, has become a cornerstone of modern chemical biology for bioconjugation and labeling. nih.govfrontiersin.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, leading to the formation of stable 1,2,3-triazole linkages. nih.govfrontiersin.org

While direct applications of this compound in click chemistry are not extensively reported, its structural motifs are relevant. The pyridine functionality can act as a ligand to stabilize the copper(I) catalyst, potentially influencing the reaction kinetics and efficiency. Furthermore, the amino group on the pyridine ring provides a handle for the introduction of either an azide (B81097) or an alkyne functionality, transforming the molecule into a building block for click reactions.

The synthesis of 1,2,3-triazole-linked pyrimidines and other bicyclic pyridine-based hybrids has been successfully achieved through click reactions, demonstrating the utility of this approach in generating complex molecular architectures based on nitrogen heterocycles. researchgate.netnih.gov These reactions often proceed with high yields and regioselectivity, highlighting the robustness of the click chemistry approach. nih.govresearchgate.net

Fluorescent Probes and Sensors

The development of fluorescent chemosensors for the detection of biologically and environmentally important species is a rapidly growing field. Pyridine-based fluorophores have been extensively investigated for this purpose due to their ability to coordinate with metal ions, leading to changes in their photophysical properties. researchgate.netmdpi.com

Derivatives of 3-aminopyridine (B143674) have been utilized to create sensitive and selective chemosensors for various metal ions, including Cu(II), Al(III), and Fe(III). nih.gov The binding of the metal ion to the nitrogen atoms of the pyridine and the imine group can lead to either fluorescence quenching or enhancement, allowing for the quantitative detection of the target ion. nih.gov For example, a Schiff base sensor derived from 3-aminopyridine showed high selectivity for Fe(III) and Al(III) through fluorescence enhancement. nih.gov

Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have also been developed for the detection of Fe³⁺/Fe²⁺ ions. acs.org These probes exhibit a "turn-off" fluorescence response upon binding to iron ions and have been successfully applied for imaging these ions in living cells. acs.org The synthesis of such probes often involves the functionalization of the pyridine core to introduce specific binding sites and to tune the photophysical properties. acs.org

Detection Limits of a 3-Aminopyridine-based Sensor (3APS) nih.gov
Metal Ion Detection Limit (μg/L)
Cu(II)324
Al(III)20
Fe(III)45

Catalysis

The presence of multiple nitrogen donor atoms in this compound and its derivatives makes them attractive ligands for the coordination of transition metals, which are at the heart of many catalytic processes. rsc.orgnih.gov Palladium complexes, in particular, are widely used in a variety of cross-coupling reactions.

While the direct catalytic application of this compound is not well-documented, related N-heterocyclic tripodal amine ligands have been used to synthesize rhodium, palladium, and platinum complexes. rsc.orgresearchgate.net The coordination geometry and the electronic properties of the resulting metal complexes are highly dependent on the ligand structure. rsc.orgresearchgate.net For instance, palladium(II) complexes with such ligands are typically square planar and can exhibit catalytic activity. rsc.orgresearchgate.net

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on ligands—molecules that donate electrons to a central metal atom—to construct complex, functional structures. Bipyridines are among the most widely used ligands due to their ability to form stable, chelated rings with metal ions. researchgate.netwikipedia.org The compound this compound and its analogues are of particular interest as versatile building blocks in this domain.

The defining feature of this compound as a ligand is its nature as a 2,3'-bipyridine (B14897) isomer. This specific connectivity imparts a non-planar or twisted conformation, which allows for adaptive geometry when binding to a metal center. evitachem.com This flexibility is crucial for forming stable complexes with a wide array of transition metals, including nickel, palladium, and ruthenium. evitachem.com The nitrogen atoms in the two pyridine rings act as electron-pair donors, creating stable five-membered chelate rings upon coordination with a metal ion. evitachem.comwikipedia.org

Furthermore, the presence of the amino group (-NH₂) at the 5-position of the pyridine ring introduces an additional functional site. While the pyridine nitrogen atoms are the primary sites for metal coordination, the amino group typically does not directly bind to the primary metal center. hhu.de Instead, it serves as a hydrogen bond donor, enabling the formation of "second-sphere" coordination. hhu.de This involves interactions with other molecules, such as solvents or counter-ions, or even linking multiple metal complexes together to form larger supramolecular assemblies. hhu.de This dual functionality allows for the creation of intricate, multi-dimensional structures with tailored properties.

Derivatives of this scaffold can be designed to fine-tune the electronic and steric properties of the resulting metal complexes. For instance, introducing electron-withdrawing groups like trifluoromethyl can significantly alter the electronic character and binding affinity of the ligand. evitachem.com The table below summarizes the key characteristics of bipyridine derivatives in ligand design.

Table 1: Characteristics of Bipyridine Derivatives in Coordination Chemistry

Derivative Class Key Structural Feature Role in Coordination Chemistry Reference
2,3'-Bipyridines Twisted dihedral angle between rings Allows for flexible, adaptive geometry upon metal binding, forming stable chelates. evitachem.com
5,5'-Diamino-2,2'-bipyridines Amino groups on the bipyridine core Act as hydrogen-bond donors for second-sphere coordination and construction of supramolecular architectures. hhu.de

Agrochemical Research

The pyridine ring is a core component in numerous commercial agrochemicals, including neonicotinoid insecticides and various herbicides. nih.gov Consequently, bipyridine derivatives, which feature two linked pyridine units, are a subject of significant interest in the search for new and effective crop protection agents. researchgate.net Research into compounds structurally related to this compound has revealed promising herbicidal and insecticidal activities.

Bipyridyl herbicides, such as paraquat (B189505) and diquat, are known to control a wide range of weeds by interfering with the electron transfer system during photosynthesis. researchgate.net While these established herbicides are typically 4,4'- or 2,2'-bipyridyls, research into other isomers and their derivatives continues to uncover new potential. For example, studies on 3-(2-pyridinyl)-benzothiazol-2-one, a scaffold that shares the pyridin-yl-aromatic linkage, have identified potent post-emergence herbicidal activity against various broadleaf weeds. nih.govacs.org

Beyond herbicidal applications, pyridine-containing structures are investigated for their insecticidal properties. nih.gov The mechanism of action often involves targeting the insect's nervous system. nih.gov While direct agrochemical testing data for this compound is not extensively published, the established bioactivity of the bipyridine and aminopyridine classes provides a strong rationale for its investigation in this area. The table below highlights research findings for related pyridine and bipyridine derivatives in an agrochemical context.

Table 2: Agrochemical Activity of Selected Pyridine and Bipyridine Derivatives

Compound/Scaffold Type of Activity Key Finding Weeds/Pests Targeted Reference
3-(2-Pyridinyl)-benzothiazol-2-one Derivatives Herbicidal Potent post-emergence activity; trifluoromethyl group on pyridine enhances efficacy. Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea nih.gov
Bipyridyl Herbicides (e.g., Paraquat, Diquat) Herbicidal Control grasses and broad-leafed weeds by interfering with photosynthesis. General Weeds researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
2,3'-Bipyridin-5-amine
5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine
Nickel
Palladium
Ruthenium
5,5'-Diamino-2,2'-bipyridine
Paraquat
Diquat
3-(2-Pyridinyl)-benzothiazol-2-one
Trifluoromethyl

Conclusion and Future Research Directions

Innovations in Synthesis and Derivatization Methodologies

The development of novel and efficient synthetic routes is crucial for exploring the full potential of the 6-(Pyridin-3-yl)pyridin-3-amine scaffold. Research has moved beyond classical methods, embracing innovative strategies to create diverse libraries of derivatives.

A significant advancement lies in the use of palladium-catalyzed cross-coupling reactions. This methodology has proven successful in the construction of heteroatom-linked diarylpyridine and diarylpyrimidine target compounds. arkat-usa.org Researchers have successfully extended their Pd-catalysed cross-coupling protocols to access new sets of 2,3,6- and 2,4,6-tri-functionalised pyridine (B92270) derivatives, demonstrating the versatility of this approach even on pyridine structures bearing secondary amide substituents. arkat-usa.org

Furthermore, the use of novel catalysts is streamlining synthesis. For instance, magnesium oxide nanoparticles have been employed as a highly efficient and environmentally friendly catalyst for synthesizing novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org This method presents a considerable improvement over classical approaches that use catalysts like trimethylamine, offering better yields in shorter reaction times. frontiersin.org

Table 1: Comparison of Catalytic Methods for Derivative Synthesis

Method Catalyst Reaction Time Yield Reference
Classical Trimethylamine 5 hours Lower frontiersin.org
Nanocatalysis Magnesium Oxide (MgO) NPs 5 hours Higher frontiersin.org

This table illustrates the improved efficiency of using magnesium oxide nanoparticles as a catalyst in the synthesis of this compound derivatives compared to classical methods.

Derivatization strategies are also being refined to enhance specific properties of the final compounds. One such strategy involves the introduction of pyridinium (B92312) moieties into the molecule. This is achieved through the tosylation of hydroxyl groups followed by the introduction of pyridine and ion exchange, a method designed to enhance the water solubility of the derivatives, which is a critical factor for biological applications. mdpi.com Other synthetic transformations used to create derivatives from core structures include reacting them with nitrous acid to form diazonium salts, which can then be coupled with various reagents to produce a wide array of heterocyclic compounds. researchgate.net

Expanding Biological Efficacy and Target Identification

The this compound core is a privileged scaffold in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities. Research is focused on expanding this efficacy and identifying specific molecular targets to develop potent therapeutic agents.

Derivatives have shown significant promise as kinase inhibitors, a critical class of drugs in oncology.

CDK Inhibitors : A series of 6-aryl-pyrazolo[3,4-b]pyridines, derived from the core structure, were found to be significant inhibitors of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Further optimization led to potent and selective inhibitors of CDK1 and CDK2. researchgate.net

FLT3 Inhibitors : In the context of acute myeloid leukemia (AML), derivatives have been designed as irreversible covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutants. nih.gov Compound C14 , a simplified 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative, showed potent inhibitory activity against FLT3 and strong antiproliferative effects on AML cell lines harboring the FLT3-ITD mutation. nih.gov

Polypharmacology : A rational design approach has led to compounds that act as dual inhibitors. One study reported a series of compounds based on a 6-(pyridin-3-yl)benzo[d]thiazole template that demonstrated significant inhibition of both the hedgehog and PI3K/AKT/mTOR signaling pathways. nih.gov Another created potent dual inhibitors of bromodomain and extra-terminal domain (BET) proteins and kinases, such as Compound 40 , which showed balanced activity against BRD4 and CDK9. nih.gov

Beyond cancer, these compounds are being explored for other therapeutic applications. Derivatives of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines have been tested as agents against Alzheimer's disease and as anti-inflammatory COX-2 inhibitors. researchgate.net The same family of compounds has also been evaluated for antiviral (anti-HSV1 and anti-HAV) and cytotoxic activities. researchgate.net

Table 2: Selected Biological Targets and Efficacy of this compound Derivatives

Derivative Class Target(s) Indication Reported Efficacy (IC₅₀) Reference
6-Aryl-pyrazolo[3,4-b]pyridines CDK1, CDK2 Cancer BMS-265246: 6 nM (CDK1/cycB), 9 nM (CDK2/cycE) researchgate.net
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine FLT3 Acute Myeloid Leukemia C14: 256 nM (FLT3) nih.gov
6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one BRD4, CDK9 Cancer Compound 40: 12.7 nM (BRD4), 22.4 nM (CDK9) nih.gov
6-(pyridin-3-yl)benzo[d]thiazole Hedgehog & PI3K/AKT/mTOR pathways Cancer Dual pathway inhibition nih.gov
1H-pyrazolo[3,4-b]pyridine A1-Adenosine Receptor (A1AR) Neurological disorders High affinity researchgate.net

This table summarizes key research findings on the biological targets and potency of various derivatives, highlighting their therapeutic potential.

Advanced Computational Modeling for Rational Design and Drug Discovery

Computational modeling has become an indispensable tool in the rational design of novel drugs based on the this compound structure. These advanced techniques allow for the prediction of physicochemical properties and biological activity, guiding the synthesis of more effective and targeted molecules.

An integrated computational approach was used to develop pyridine variants of benzoyl-phenoxy-acetamide (BPA) for treating glioblastomas. nih.gov Over 100 structural variations were analyzed for properties like water solubility, blood-brain barrier (BBB) penetration, and potential cardiotoxicity. nih.gov This allowed researchers to select the most promising candidates for synthesis, leading to the identification of compounds with significant glioblastoma toxicity and the ability to accumulate in brain tumor tissue. nih.gov

Table 3: Computationally Predicted Properties for Glioblastoma Drug Candidates

Property Description Goal for CNS Drugs Reference
-logS Water Solubility Improved Solubility nih.gov
ClogP Partition Coefficient Optimal Lipophilicity nih.gov
BBB_SCORE Blood-Brain Barrier Permeability High Probability of Crossing nih.gov
CNS-MPO CNS Penetration Probability Favorable Penetration nih.gov
hERG Cardiotoxicity Prediction Low Cardiotoxicity nih.gov

This table outlines the key physicochemical and pharmacokinetic properties evaluated using computational models to select promising drug candidates for brain tumors.

Molecular modeling is also central to creating polypharmacological agents. A hybrid strategy was proposed, incorporating pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. nih.gov This rational design successfully produced potent dual inhibitors of CDK9 and BET proteins. nih.gov Similarly, structure-based drug design and molecular modeling have been employed to develop N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives as inhibitors of PI3Kα for cancer treatment. mdpi.com Virtual screening and scaffold-hopping approaches have also been used to modify lead candidates and discover new hits for diseases like visceral leishmaniasis and HIV. arkat-usa.orgnih.gov

Emerging Applications in Materials Science and Beyond

While the primary focus has been on medicinal chemistry, the unique electronic and structural properties of the this compound scaffold are opening doors to applications in materials science.

A particularly promising area is the development of organic luminescent materials. acs.org Researchers have used an enaminone derivative containing a pyridin-3-yl unit as an electron donor to construct mixed-stacked charge transfer cocrystals (CTCs) with an electron acceptor molecule. acs.org This crystal engineering approach allows for the creation of materials with tailored solid-state photophysical properties. The resulting cocrystals exhibit significant red-shifts in their emission, a desirable characteristic for developing new organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.org The specific position of the nitrogen atom in the pyridine ring influences the crystal packing, leading to unique stacking arrangements and noncovalent interactions that control the material's luminescent properties. acs.org Beyond advanced materials, some derivatives have potential use in the production of industrial chemicals such as dyes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Pyridin-3-yl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution. A common approach involves reacting 3-chloropyridine with 3-aminopyridine under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C . Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
  • Key Considerations : Excess amine (1.5–2 eq) improves substitution efficiency, while inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–8.5 ppm) and amine protons (δ ~5.5 ppm, broad). NOESY confirms spatial proximity of pyridyl groups .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves bond angles and torsional strain between pyridine rings. Hydrogen-bonding networks (N–H···N) stabilize the crystal lattice .
    • Validation : Cross-validate with HRMS (ESI+) for molecular ion [M+H]⁺ and elemental analysis (±0.3% error) .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to compute HOMO/LUMO energies, Fukui indices, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites (e.g., amine group vs. pyridyl N) .
  • Solvent Effects : Include implicit solvation (PCM model) to simulate reactivity in polar solvents (ε > 15) .
    • Applications : Guides functionalization (e.g., acylation at the amine) or coordination chemistry (metal binding to pyridyl N) .

Q. How do structural analogs of this compound differ in biological activity, and what drives these variations?

  • Methodology :

  • SAR Studies : Compare analogs (e.g., piperazine vs. piperidine substituents) in receptor-binding assays (IC₅₀) or enzyme inhibition (e.g., kinase screens) .
  • Physicochemical Profiling : LogP (octanol/water), pKa (amine ~4.5–5.5), and solubility (pH 7.4 buffer) correlate with membrane permeability and target engagement .
    • Case Study : Piperazine-substituted analogs show enhanced solubility (>2 mg/mL) but reduced blood-brain barrier penetration vs. methylpiperidine derivatives .

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Methodology :

  • High-Resolution Crystallography : Use SHELXL to refine crystal structures of ligand-protein complexes (e.g., tau fibrils ). Compare binding modes (hydrogen bonds, π-π stacking) across isoforms.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, validating crystallographic findings .
    • Example : Discrepancies in kinase inhibition may arise from conformational flexibility of the pyridyl-amine scaffold, resolved via MD simulations (>100 ns trajectories) .

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6-(Pyridin-3-yl)pyridin-3-amine

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